molecular formula C16H20BrN3O2S B2889927 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide CAS No. 1795362-40-1

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide

Cat. No.: B2889927
CAS No.: 1795362-40-1
M. Wt: 398.32
InChI Key: IYMOBHYCIOZYMM-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the indazole core.

    Methylation: Addition of the methyl group to the indazole ring.

    Carboxamide Formation: Formation of the carboxamide group through a reaction with an appropriate amine.

    Oxan-4-ylsulfanyl Group Introduction: Attachment of the oxan-4-ylsulfanyl group to the ethyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares the bromine and methyl groups but differs in the core structure.

    6-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in bromine and methyl groups but has an additional methyl group.

    6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a methoxy group instead of a bromine atom.

Uniqueness

What sets 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide apart is its unique combination of functional groups and the indazole core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-20-15(13-3-2-11(17)10-14(13)19-20)16(21)18-6-9-23-12-4-7-22-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMOBHYCIOZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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